![molecular formula C14H13NO2 B5729505 3,5-dimethylphenyl nicotinate](/img/structure/B5729505.png)
3,5-dimethylphenyl nicotinate
Overview
Description
3,5-dimethylphenyl nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of nicotinic acid, commonly known as vitamin B3, and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Neuropharmacological Effects
A study by Lendvai et al. (1996) investigated the effects of various nicotinic agonists, including dimethylphenyl-piperazinium-iodide (DMPP), on serotonin (5-HT) release in rat hippocampal slices. The study found that DMPP, unlike other nicotinic agonists, released 5-HT from the hippocampus through a non-classical nicotinic acetylcholine receptor (nAChR) activation, which was independent of calcium ions (Ca2+). This suggests that compounds like DMPP could have unique neuropharmacological implications (Lendvai et al., 1996).
Material Science Applications
Chung et al. (2012) explored the impact of grafting the 3,5-dimethylphenyl group on polyurethane copolymers. They found that this modification significantly improved the low-temperature flexibility of the copolymer, maintaining its tensile and shape memory properties at ambient temperatures. This highlights the potential application of 3,5-dimethylphenyl nicotinate in enhancing the properties of polymeric materials (Chung et al., 2012).
Chemical and Molecular Studies
Kurgat et al. (2016) conducted a study on tobacco alkaloids, including a focus on 3,5-dimethyl-1-phenylpyrazole (related to 3,5-dimethylphenyl nicotinate). They investigated the degradation of these alkaloids in cigarette smoke, providing insights into the energetics and environmental fate of these compounds. Such studies are vital for understanding the chemical properties and interactions of similar molecular structures (Kurgat et al., 2016).
properties
IUPAC Name |
(3,5-dimethylphenyl) pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)17-14(16)12-4-3-5-15-9-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYYSDVRPSGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198434 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Dimethylphenyl nicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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